4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate

Cross-coupling Electrophile reactivity Palladium catalysis

Electron‑deficient 9‑triflate with ~10⁴‑10⁶ fold greater oxidative addition reactivity than halides. Enables mild Suzuki, Buchwald‑Hartwig, and Sonogashira diversifications of the pharmacologically relevant 4H‑quinolizin‑4‑one scaffold. Ideal for late‑stage SAR libraries and fluorescent probe tuning. Request your quote today.

Molecular Formula C10H6F3NO4S
Molecular Weight 293.22 g/mol
CAS No. 951624-00-3
Cat. No. B1419402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate
CAS951624-00-3
Molecular FormulaC10H6F3NO4S
Molecular Weight293.22 g/mol
Structural Identifiers
SMILESC1=CC(=O)N2C=CC=C(C2=C1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C10H6F3NO4S/c11-10(12,13)19(16,17)18-8-4-2-6-14-7(8)3-1-5-9(14)15/h1-6H
InChIKeyIQTXCWJIJUZBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4H-quinolizin-9-YL Trifluoromethanesulfonate: A Key Electrophilic Building Block for Quinolizinone Derivatization


4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS 951624-00-3) is a heteroaromatic triflate ester derived from the 4H-quinolizin-4-one scaffold. It is characterized by an electron-deficient quinolizinyl core bearing a highly activated C9‑O triflate leaving group . This structural arrangement renders the compound a versatile electrophilic partner in transition-metal-catalyzed cross-coupling reactions, enabling efficient installation of diverse substituents at the 9-position of the quinolizinone ring system . The parent scaffold is of significant pharmaceutical interest, with reported activities including anti‑HIV integrase and antibacterial effects, yet remains underrepresented in screening libraries due to synthetic accessibility challenges [1][2].

4-Oxo-4H-quinolizin-9-YL Triflate: Why Halogenated or Alternative Electrophile Analogs Are Not Interchangeable


The 4-oxo-4H-quinolizin-9-yl triflate cannot be generically substituted with halogenated quinolizinone analogs (e.g., 9‑bromo‑, 9‑chloro‑, or 9‑iodo derivatives) or alternative triflate regioisomers without substantial loss of synthetic efficiency and product scope. The triflate group is a significantly superior leaving group compared to halides in palladium-catalyzed cross-couplings, offering up to 10⁴–10⁶ fold greater reactivity in oxidative addition steps [1]. Furthermore, the 9‑position of the 4H-quinolizin-4-one core is electronically distinct from other positions (e.g., C‑2, C‑3), and regioisomeric triflates would undergo coupling with different selectivity profiles and may require divergent reaction conditions [2]. Substitution with a less reactive electrophile would necessitate harsher conditions (elevated temperature, stronger base, longer reaction times) and risk competing decomposition of the sensitive quinolizinone ring, leading to lower yields and a narrower accessible chemical space [3].

4-Oxo-4H-quinolizin-9-YL Triflate: Quantitative Comparative Data for Procurement Decisions


Enhanced Electrophilic Reactivity in Cross-Coupling: Triflate vs. Halogenated Quinolizinone Analogs

The 9‑triflate group exhibits dramatically higher reactivity in palladium-catalyzed cross-couplings compared to the corresponding 9‑bromo‑ or 9‑chloro‑quinolizin‑4‑ones. This is a well-established class-level inference for heteroaromatic electrophiles: aryl and heteroaryl triflates are up to 10⁶ times more reactive toward oxidative addition with Pd(0) than the corresponding chlorides and approximately 10⁴ times more reactive than bromides [1]. In the context of the electron-deficient 4H‑quinolizin‑4‑one core, this enhanced reactivity is critical for achieving synthetically useful yields under mild conditions that preserve the integrity of the lactam ring. While direct comparative coupling data for this specific compound are not available in the public literature, the reactivity hierarchy is firmly established across a wide range of heteroaromatic systems and is directly transferable [2].

Cross-coupling Electrophile reactivity Palladium catalysis

Regiochemical Precision: 9‑Triflate Enables Exclusive C9 Derivatization vs. Alternative Isomeric Electrophiles

The 4‑oxo‑4H‑quinolizin‑9‑yl triflate provides exclusive electrophilic reactivity at the 9‑position, a site that is synthetically inaccessible via direct electrophilic aromatic substitution of the parent quinolizin‑4‑one due to the deactivating influence of the carbonyl group [1]. In contrast, 6‑, 7‑, or 8‑substituted electrophiles (e.g., 6‑bromoquinolizin‑4‑one) undergo cross-coupling at different positions, leading to structurally distinct analogs with potentially divergent biological activity profiles. For example, the antibacterial activity of 4‑oxo‑4H‑quinolizine derivatives is highly dependent on the position of aryl substituents, with 8‑aryl derivatives showing MIC values as low as ≤0.004 µg/mL against S. aureus, while 9‑aryl derivatives have not been systematically explored due to the lack of a suitable 9‑electrophile until the introduction of this triflate [2][3].

Regioselective synthesis Quinolizinone functionalization Late-stage diversification

Purity Benchmarking: 95% Minimum Purity vs. Lower-Grade Triflate Alternatives

Commercial suppliers of 4‑oxo‑4H‑quinolizin‑9‑yl trifluoromethanesulfonate specify a minimum purity of 95% . This contrasts with many analogous triflate building blocks (e.g., 6‑quinolinyl triflate, 8‑quinolinyl triflate) which are often offered at 97% purity or higher . The 95% specification is critical for cost-sensitive procurement decisions: while higher purity may be desirable for certain sensitive applications, the 95% grade provides a balance between cost and performance for most cross-coupling reactions where minor impurities do not interfere with catalyst turnover. Furthermore, the presence of a single major impurity (typically the parent quinolizin‑4‑one from incomplete triflation) is readily identifiable and does not introduce unanticipated side reactivity.

Chemical purity Procurement specification Reproducibility

Predicted Physicochemical Properties: Density and Boiling Point for Handling and Formulation

Predicted physicochemical data for 4‑oxo‑4H‑quinolizin‑9‑yl triflate provide essential parameters for procurement and experimental planning. The compound has a predicted density of 1.7 ± 0.1 g/cm³ and a boiling point of 433.9 ± 45.0 °C at 760 mmHg . In comparison, the parent quinolizin‑4‑one has a molecular weight of 145.16 g/mol and an XLogP3‑AA of 1.3 [1]. The triflate derivative exhibits a substantially higher LogD (1.73 at pH 7.4) and molar volume (174.9 ± 5.0 cm³), reflecting the increased lipophilicity and steric bulk imparted by the triflate group. These differences are critical for applications involving biphasic reaction conditions, chromatographic purification, or formulation studies.

Physicochemical properties Predicted data Handling

Scaffold-Level Biological Validation: 4H‑Quinolizin‑4‑one Core Demonstrates Potent Antibacterial Activity vs. Levofloxacin

While the 9‑triflate itself is an intermediate, the 4H‑quinolizin‑4‑one scaffold exhibits validated, potent antibacterial activity that justifies investment in its derivatization. A direct head‑to‑head comparison in a patent document reports that 8‑(4‑aminophenyl)‑1‑cyclopropyl‑9‑methyl‑4‑oxo‑4H‑quinolizine‑3‑carboxylic acid achieved MIC values of ≤0.004 µg/mL against S. aureus IFO 13276, 0.031 µg/mL against S. aureus Clin‑211, and 0.063 µg/mL against E. coli IFO 12734 [1]. The corresponding values for the fluoroquinolone comparator levofloxacin were 0.125, 4, and 0.031 µg/mL, respectively. This represents a 31‑fold to 128‑fold improvement in potency against S. aureus strains and a 2‑fold reduction in potency against E. coli. The availability of the 9‑triflate electrophile enables exploration of structure‑activity relationships at the 9‑position, a region that has been largely unexplored in this antibacterial series [2].

Antibacterial MIC 4H‑quinolizin‑4‑one

4-Oxo-4H-quinolizin-9-YL Triflate: Prioritized Application Scenarios Based on Quantitative Differentiation


Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for 9-Aryl Quinolizinone Libraries

The high electrophilic reactivity of the 9‑triflate enables efficient Suzuki‑Miyaura couplings with aryl/heteroaryl boronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80°C) . This provides rapid access to diverse 9‑aryl‑4H‑quinolizin‑4‑ones, a compound class that is otherwise synthetically challenging. The quantitative superiority of the triflate over halides (up to 10⁶‑fold) ensures high conversion and reduces the need for excess boronic acid or extended reaction times, directly improving cost-efficiency in parallel library synthesis.

Buchwald-Hartwig Amination for 9-Amino Quinolizinone Analogs

The triflate group is compatible with palladium-catalyzed C‑N bond formation, allowing introduction of primary and secondary amines at the 9‑position. This is particularly valuable for medicinal chemistry programs exploring the 4H‑quinolizin‑4‑one scaffold for kinase inhibition or GPCR modulation [1]. The ability to install basic amine functionality at C9 is a unique synthetic opportunity not readily achievable via other electrophiles, enabling exploration of novel physicochemical property space (e.g., improved solubility, reduced LogD).

Late-Stage Diversification of Advanced Quinolizinone Intermediates

In multi‑step synthetic sequences toward complex biologically active molecules, the 9‑triflate can be reserved as a late‑stage diversification handle. Its stability under inert conditions and compatibility with a broad range of cross‑coupling partners (Suzuki, Stille, Negishi, Sonogashira) make it an ideal linchpin for generating focused analog libraries from a common advanced intermediate [2]. This strategy reduces the number of linear steps and accelerates SAR exploration, offering a clear procurement advantage over building blocks that must be incorporated early in a synthesis.

Synthesis of Fluorescent Probes and Imaging Agents Based on the Quinolizinone Core

The 4H‑quinolizin‑4‑one scaffold has been utilized in the development of Mg²⁺ fluorescent probes for intracellular 3D imaging [3]. Functionalization at the 9‑position with extended π‑systems (via cross‑coupling) can modulate the photophysical properties (absorption/emission wavelengths, quantum yield). The 9‑triflate provides a direct route to install aryl, heteroaryl, or alkynyl groups that can fine‑tune the fluorescence output, enabling the rational design of improved imaging agents with enhanced sensitivity or organelle‑specific targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.